"1H,10H-Perfluorodecane chemical structure and properties"
"1H,10H-Perfluorodecane chemical structure and properties"
An In-depth Technical Guide to 1H,10H-Perfluorodecane and its Analogs
A Note on Nomenclature and Scope
As a Senior Application Scientist, clarity in chemical nomenclature is paramount. The topic "1H,10H-Perfluorodecane" specifies a decapolyfluoroalkane with hydrogen atoms at the terminal positions (CHF₂(CF₂)₈CHF₂). While theoretically plausible, this specific structure is not a commonly synthesized or commercially available compound, and thus, extensive technical data is scarce.
However, the query strongly points towards an interest in semifluorinated alkanes (SFAs), a class of compounds with significant utility in research and development. This guide will therefore focus on the most relevant, well-documented, and structurally similar analog: 1H-Perfluorodecane (C₁₀HF₂₁) . This compound, featuring a perfluorinated chain with a single hydrogen terminus, embodies the unique physicochemical properties that make SFAs valuable to scientists. We will provide a comprehensive technical overview of its structure, properties, synthesis, and applications, grounding our discussion in established scientific principles and data.
Chemical Structure and Identification of 1H-Perfluorodecane
1H-Perfluorodecane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane, is a linear-chain alkane where all hydrogen atoms, save for one at a terminal position, have been substituted with fluorine.[1][2] This structure creates a molecule with a highly lipophobic and hydrophobic perfluorocarbon tail and a small, slightly more polar C-H terminus. This amphipathic nature, though subtle, is key to its unique interfacial behavior.
Caption: Figure 1: Chemical Structure of 1H-Perfluorodecane.
Physicochemical Properties
The dense fluorine sheath around the carbon backbone gives 1H-Perfluorodecane properties distinct from its hydrocarbon analog, decane. The high electronegativity of fluorine atoms results in low polarizability, leading to weak intermolecular van der Waals forces. This manifests as low surface tension and boiling points that are surprisingly similar to alkanes of comparable molecular weight.
Table 1: Key Physicochemical Properties of 1H-Perfluorodecane
| Property | Value | Source(s) |
| Melting Point | 36 °C | [3] |
| Boiling Point | 154 °C (at 760 mm Hg) | [3] |
| 138 °C | [4] | |
| Density | 1.78 g/mL (at 34 °C) | [3] |
| Flash Point | > 100 °C | [3] |
| Refractive Index | < 1.3000 | [4] |
| Water Solubility | Very low (predicted) | [5] |
| Octanol/Water Partition Coeff. (logP) | 7.6 (predicted) | [6] |
These properties make 1H-Perfluorodecane a dense, immiscible liquid with both hydrocarbons and aqueous media at temperatures above its melting point, forming a distinct third phase in many systems. Its chemical inertness and high thermal stability are hallmarks of perfluorinated compounds.
Synthesis and Purification: A Technical Workflow
The industrial synthesis of 1H-perfluoroalkanes is typically a two-step process that avoids the direct, and often uncontrollable, fluorination of hydrocarbons. The most common route involves the preparation of a perfluoroalkyl iodide intermediate, followed by a reduction to replace the iodine atom with hydrogen.[7]
Caption: Figure 2: General synthetic workflow for 1H-Perfluorodecane.
Experimental Protocol: Reduction of Perfluorodecyl Iodide
This protocol describes a laboratory-scale reduction of the iodide precursor. The causality for each step is explained to provide field-proven insight.
-
Reaction Setup:
-
A multi-neck, round-bottom flask is charged with perfluorodecyl iodide (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or ethanol). The flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Causality: The setup allows for controlled addition of the reducing agent and safe management of any heat generated during the exothermic reaction. The solvent is chosen for its ability to dissolve the reactants and its appropriate boiling point.
-
-
Reducing Agent Addition:
-
Activated zinc dust (approx. 2.0 eq) is added to the flask, followed by the slow, dropwise addition of concentrated hydrochloric acid (HCl) via the addition funnel.
-
Causality: Zinc in the presence of a proton source (HCl) acts as the reducing agent, converting the C-I bond to a C-H bond. Slow addition is critical to control the reaction rate and prevent excessive effervescence and temperature increase.
-
-
Reaction Monitoring:
-
The reaction is stirred at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting iodide.
-
Causality: Monitoring ensures the reaction is complete, maximizing yield and preventing unnecessary exposure to reaction conditions that could lead to side products.
-
-
Work-up and Extraction:
-
Upon completion, the reaction mixture is cooled and filtered to remove excess zinc. The filtrate is transferred to a separatory funnel and washed sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine), and finally, brine.
-
Causality: The aqueous washes remove the acid, inorganic salts, and impurities. The dense, fluorous phase will separate as the bottom layer, allowing for easy isolation.
-
-
Drying and Concentration:
-
The organic (fluorous) layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent (if any was used beyond the reactant itself) is removed under reduced pressure.
-
Causality: Removal of all water is essential before the final purification step to prevent interference.
-
-
Final Purification:
-
The crude 1H-Perfluorodecane is purified by vacuum distillation to yield a clear, colorless liquid or low-melting solid.
-
Causality: Distillation separates the desired product from any non-volatile impurities or side products with different boiling points, ensuring high purity for research applications.
-
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of 1H-Perfluorodecane's molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is remarkably simple, showing a single, complex multiplet (a triplet of triplets) around δ 6.0 ppm. This significant downfield shift is caused by the strong electron-withdrawing effect of the adjacent -CF₂- group. The coupling to the two fluorine atoms on the alpha-carbon (²JHF) and the two on the beta-carbon (³JHF) results in the complex splitting pattern.[8][9]
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is more complex but highly informative. It will display distinct signals for each of the nine unique -CF₂- groups and the terminal -CF₃ group. The signals will appear in characteristic regions, with the -CF₃ group typically around -81 ppm and the -CF₂- groups ranging from approximately -114 to -126 ppm relative to CFCl₃. The -CF₂- group adjacent to the C-H bond will be uniquely shifted and show coupling to the proton.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region.[11][12] A key diagnostic peak is the C-H stretching vibration, which will appear around 2900-3000 cm⁻¹, confirming the presence of the hydrogen terminus. The fingerprint region below 1000 cm⁻¹ will show a complex pattern of C-C stretching and C-F bending modes.[12][13]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 520, though it may be of low intensity due to the stability of fragments. The fragmentation pattern is characterized by the sequential loss of CF₂ units, leading to a series of prominent peaks separated by 50 mass units (e.g., C₉F₁₉⁺, C₈F₁₇⁺, etc.).[14][15]
Applications in Research and Drug Development
The unique properties of 1H-Perfluorodecane and other SFAs make them highly valuable in specialized applications where conventional solvents or materials fail.
-
Drug Delivery and Formulation: SFAs are explored as novel carriers for sensitive drug molecules, particularly for ophthalmic and pulmonary delivery.[16] Their chemical inertness prevents degradation of the active pharmaceutical ingredient (API), while their ability to dissolve lipophilic drugs can enhance bioavailability. They can be formulated into stable nanoemulsions for targeted delivery.[16][17]
-
Causality: The low surface tension of SFAs allows for excellent spreading on biological surfaces like the cornea, while their immiscibility with aqueous physiological fluids creates a stable drug reservoir.
-
-
Oxygen Carriers and Cell Culture: Like perfluorocarbons (PFCs), SFAs have a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[16][18] This property is leveraged in advanced cell culture systems to enhance oxygen delivery to high-density or metabolically active cultures, preventing hypoxia and improving cell viability and function.[18]
-
Causality: The weak intermolecular forces in fluorous liquids create "voids" that can readily accommodate gas molecules without chemical interaction, allowing for efficient physical transport.
-
-
Fluorous Phase Chemistry: 1H-Perfluorodecane can be used as a solvent in "fluorous chemistry," a technique for simplifying product purification. By attaching a perfluorinated "tag" to a catalyst or reactant, it can be selectively extracted into a fluorous solvent like 1H-Perfluorodecane, leaving the desired organic product in a conventional organic solvent.
-
Causality: The principle of "like dissolves like" is exploited; the highly fluorinated tag has a strong affinity for the fluorous solvent, enabling a clean and efficient separation that avoids traditional, and often cumbersome, silica gel chromatography.
-
-
Materials Science and Surface Modification: The low surface energy of SFAs makes them effective as anti-fouling and hydrophobic coating agents.[19] They can be used to create surfaces that repel both water and oil, which is critical in biomedical devices, microfluidics, and advanced materials.
Safety, Handling, and Disposal
1H-Perfluorodecane is generally considered to be of low acute toxicity, consistent with other perfluorinated compounds. However, as with any laboratory chemical, appropriate precautions must be taken.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[20][21]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.
-
Hazards: May cause skin and eye irritation upon contact. Inhalation of high concentrations of vapor may lead to respiratory irritation. The toxicological properties have not been fully investigated.[20][21]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment. Due to their persistence, perfluorinated compounds require specialized disposal, often involving high-temperature incineration.
References
-
PubChem. (n.d.). 1H,1H,10H,10H-perfluorodecane-1,10-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
mzCloud. (2023). 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Retrieved from [Link]
-
NIST. (n.d.). 1H-Perfluorodecane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChemLite. (n.d.). 1h-perfluorodecane (C10HF21). Université du Luxembourg. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Perfluorodecane (CAS 375-97-3). Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 1h,1h,10h,10h-perfluorodecane-1,10-diol. Retrieved from [Link]
-
NIST. (n.d.). 1H-Perfluorodecane. In NIST Chemistry WebBook (Gas Chromatography data). National Institute of Standards and Technology. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of various PFAS in drinking water using on-line SPE coupled to LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3: Mass spectra of... 1H,1H,2H,2H-perfluorodecan-1-ol.... Retrieved from [Link]
-
PubChemLite. (n.d.). 1h,1h,10h,10h-perfluorodecane-1,10-diol (C10H6F16O2). Université du Luxembourg. Retrieved from [Link]
-
Jovanovic, M. (2022). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) – an Analytical Challenge!. Shimadzu. Retrieved from [Link]
-
Journal of Nanobiotechnology. (n.d.). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR spectra of MMAO with increasing quantities of 1H‐PFH in C6D6. Retrieved from [Link]
-
Meinert, C., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central. Retrieved from [Link]
-
Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). National Center for Biotechnology Information. Retrieved from [Link]
-
Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Retrieved from [Link]
-
ACS Publications. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. King Saud University. Retrieved from [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. Retrieved from [Link]
Sources
- 1. 1H-Perfluorodecane [webbook.nist.gov]
- 2. 1H-Perfluorodecane [webbook.nist.gov]
- 3. fluoryx.com [fluoryx.com]
- 4. exfluor.com [exfluor.com]
- 5. 1H-Perfluorodecane (CAS 375-97-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. PubChemLite - 1h-perfluorodecane (C10HF21) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
- 18. Perfluorodecalin (PFD) for Advanced Research Applications [benchchem.com]
- 19. 1H,1H,2H,2H-Perfluorodecanethiol | 34143-74-3 [chemicalbook.com]
- 20. PERFLUORODECANE - Safety Data Sheet [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
